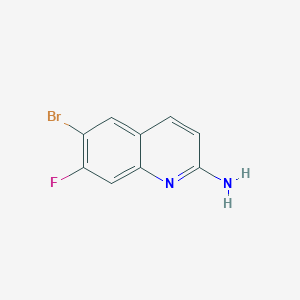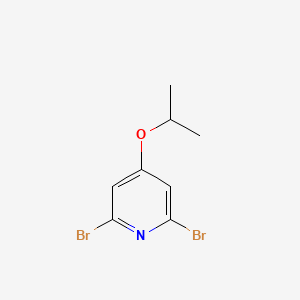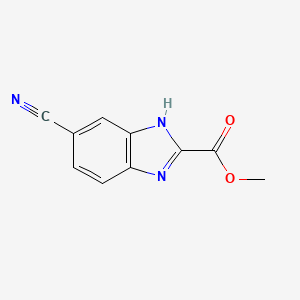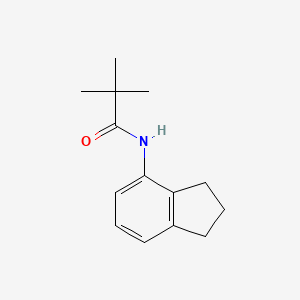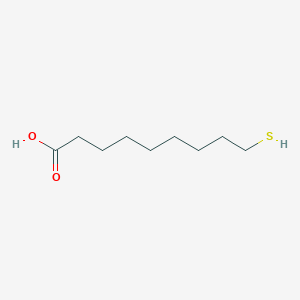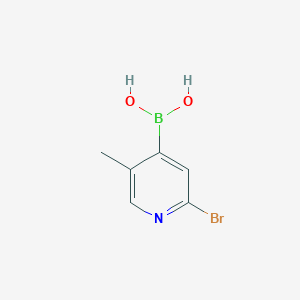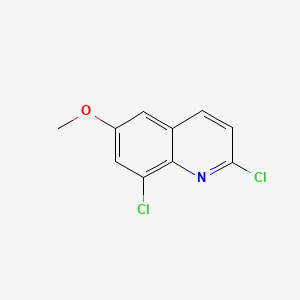
2,8-Dichloro-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dichloro-6-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-6-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 2,8-dichloroquinoline with methanol in the presence of a base to introduce the methoxy group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dichloro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can have different functional groups replacing the chlorine atoms or modifying the methoxy group.
Applications De Recherche Scientifique
2,8-Dichloro-6-methoxyquinoline has several applications in scientific research, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,8-Dichloro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to these targets and modulating their activity. For example, in medicinal applications, the compound may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methoxyquinoline: Similar structure but with only one chlorine atom.
4,7-Dichloroquinoline: Chlorine atoms at different positions.
6-Methoxyquinoline: Lacks chlorine atoms.
Uniqueness
2,8-Dichloro-6-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical properties and biological activities. This unique structure allows it to interact differently with molecular targets compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H7Cl2NO |
|---|---|
Poids moléculaire |
228.07 g/mol |
Nom IUPAC |
2,8-dichloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-4-6-2-3-9(12)13-10(6)8(11)5-7/h2-5H,1H3 |
Clé InChI |
KBQWXHXFIQDRFB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15331320.png)
![Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331321.png)
![2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one](/img/structure/B15331325.png)
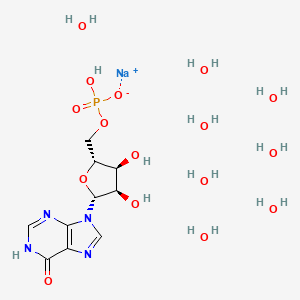
![Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15331351.png)
